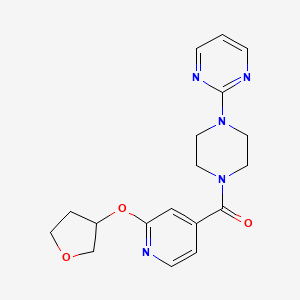
(4-(Pyrimidin-2-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a complex organic molecule. It contains linked pyridinium-piperazine heterocycles . Pyrimidine-containing compounds exhibit various biological activities and related fused heterocycles are unique classes of heterocyclic compounds that exhibit a broad spectrum of biological activities .
Molecular Structure Analysis
In similar compounds, the piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring . In the crystal structure of similar compounds, weak N-H…Cl interactions are observed, leading to zigzag chains along [100]. Both H atoms on the NH2(+) group form bifurcated N-H…(O,O) hydrogen bonds. Weak C-H…O interactions are also observed .Scientific Research Applications
Antidiabetic Applications
A potent and selective compound, identified as PF-00734200, has shown promise as a treatment for type 2 diabetes due to its inhibitory effects on dipeptidyl peptidase IV. This compound demonstrated high oral bioavailability and low plasma protein binding in preclinical species, marking its potential in diabetes management (Ammirati et al., 2009).
Pharmacokinetics and Metabolism
The disposition and pharmacokinetics of PF-00734200 were thoroughly studied in rats, dogs, and humans, revealing insights into its metabolism and excretion. This compound is primarily metabolized through hydroxylation and exhibits both metabolism and renal clearance, with significant excretion observed in the urine and feces (Sharma et al., 2012).
Pain Management
A series of derivatives identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in animal models. These findings suggest their potential utility in treating pain, with specific modifications leading to the identification of compound 26i as a flagship compound for further development (Tsuno et al., 2017).
Antimicrobial Activity
New pyridine derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for effective antimicrobial agents, highlighting the compound's potential utility in this domain (Patel et al., 2011).
properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-6-19-16(12-14)26-15-3-11-25-13-15)22-7-9-23(10-8-22)18-20-4-1-5-21-18/h1-2,4-6,12,15H,3,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHIJXUSEZDEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrimidin-2-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

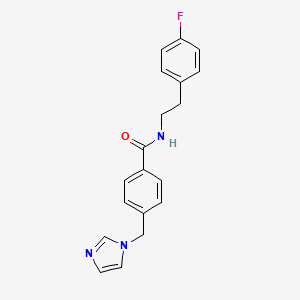
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
![4-[4-[(E)-2-Phenylethenyl]sulfonyl-1,4-diazepan-1-yl]-2-(trifluoromethyl)quinazoline](/img/structure/B2803459.png)
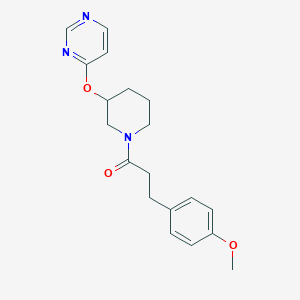
![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)
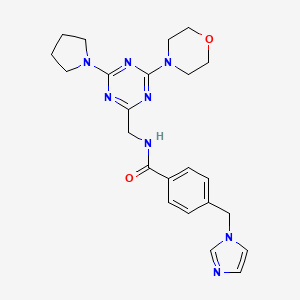
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2803465.png)
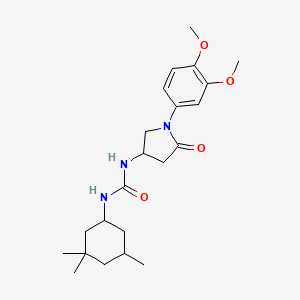
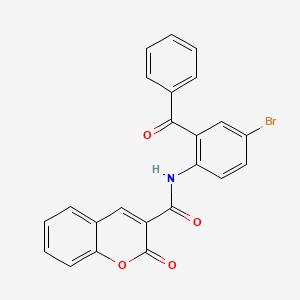
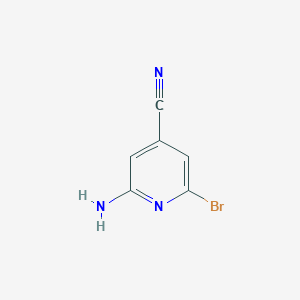
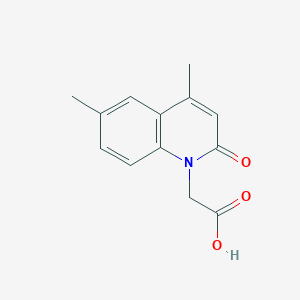
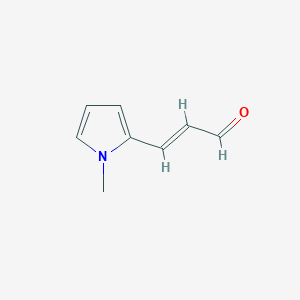
![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2803478.png)